

Terbutryn: An In-depth Toxicological Profile in Mammals

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbutryn, a selective triazine herbicide, has been widely utilized in agriculture for the control of broadleaf and grassy weeds. Its mechanism of action in plants involves the inhibition of photosynthesis. However, understanding its toxicological profile in mammals is crucial for assessing potential risks to non-target species, including humans, and for the development of safety guidelines. This technical guide provides a comprehensive overview of the acute and chronic toxicity of **terbutryn** in mammalian species, with a focus on quantitative data, experimental methodologies, and known toxicological mechanisms.

Acute Toxicity

The acute toxicity of **terbutryn** in mammals is generally considered to be low to moderate. The primary measure of acute toxicity, the median lethal dose (LD50), has been established in several species.

Table 1: Acute Toxicity of **Terbutryn** in Mammals



Species	Route of Administration	LD50 Value	Reference(s)
Rat	Oral	2450-2500 mg/kg	[1][2]
Mouse	Oral	3884 mg/kg	[1][2]
Rabbit	Dermal	>2000 mg/kg	[1][2]
Rat	Inhalation (4 hours)	>8 mg/L (80% formulation)	[1]

Signs of acute toxicity at high doses affect the central nervous system, leading to symptoms such as incoordination, convulsions, and labored breathing.[1][2]

Chronic Toxicity

Long-term exposure to **terbutryn** has been associated with a range of adverse effects in mammals, including organ damage, reproductive and developmental toxicity, and carcinogenicity.

Chronic Toxicity and Carcinogenicity

A two-year feeding study in rats demonstrated that a high dose of 150 mg/kg/day of **terbutryn** resulted in cancerous tumor growth.[1][2] However, there was no evidence of carcinogenicity in mice.[1][2] The U.S. Environmental Protection Agency (EPA) has classified **terbutryn** as a possible human carcinogen.[1][2] Long-term feeding at high doses has also been shown to cause growth retardation, as well as damage to the kidneys and liver, and a decrease in the number of white blood cells.[1][2] A 6-month study in dogs established a No-Observed-Effect-Level (NOEL) of 10 mg/kg/day.

Table 2: Chronic Toxicity and Carcinogenicity of Terbutryn



Species	Study Duration	Endpoint	NOAEL	LOAEL	Effect	Referenc e(s)
Rat	2 years	Carcinogen icity	-	150 mg/kg/day	Cancerous tumor growth	[1][2]
Dog	6 months	Chronic Toxicity	10 mg/kg/day	-	-	

Reproductive and Developmental Toxicity

A three-generation reproductive study in rats indicated that a dose of 150 mg/kg/day of **terbutryn** led to decreased fertility in both males and females.[1] Developmental toxicity studies have shown that in rats, doses exceeding 500 mg/kg/day resulted in offspring with reduced weight and decreased bone formation.[1] In pregnant rabbits, a dose of 75 mg/kg/day was associated with reduced bone formation in the offspring.[1][2]

Table 3: Reproductive and Developmental Toxicity of **Terbutryn**

Species	Study Type	NOAEL	LOAEL	Effect	Reference(s
Rat	3-Generation Reproduction	-	150 mg/kg/day	Decreased fertility indices	[1]
Rat	Development al	-	>500 mg/kg/day	Reduced offspring weight and bone formation	[1]
Rabbit	Development al	-	75 mg/kg/day	Reduced offspring bone formation	[1][2]



Experimental Protocols

The toxicological evaluation of **terbutryn** has generally followed standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Two-Year Combined Chronic Toxicity/Carcinogenicity Study (Rat) - Based on OECD 453

This study is designed to evaluate the chronic toxicity and carcinogenic potential of a substance following long-term oral administration.



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Experimental workflow for a 2-year combined chronic toxicity and carcinogenicity study.

Developmental Toxicity Study (Rabbit) - Based on OECD 414

This study aims to assess the potential of a substance to cause adverse effects on the developing embryo and fetus.



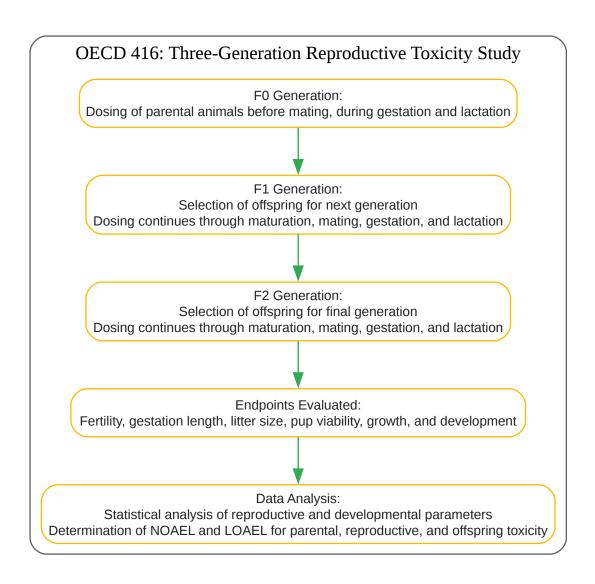
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Experimental workflow for a developmental toxicity study in rabbits.

Three-Generation Reproductive Toxicity Study (Rat) - Based on OECD 416

This study is designed to evaluate the effects of a substance on reproductive performance and the development of offspring over multiple generations.



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Logical flow of a three-generation reproductive toxicity study.

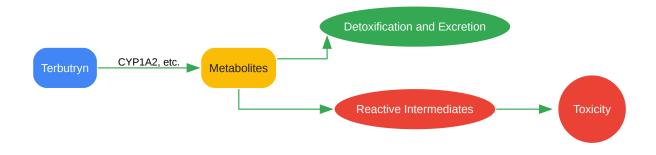
Mechanisms of Toxicity and Signaling Pathways



The primary mechanism of action of **terbutryn** as a herbicide is the inhibition of photosynthesis in plants, a pathway not present in mammals. The observed toxicity in mammals, particularly the effects on the central nervous system, suggests alternative mechanisms are at play.

Metabolic Activation and Detoxification

In mammals, **terbutryn** is metabolized in the liver, primarily by Cytochrome P450 enzymes, with CYP1A2 identified as a key enzyme in its metabolism. The metabolic pathways include S-demethylation, conversion of the methylthio group to a hydroxyl group, N-de-ethylation, and oxidation of the ethyl and t-butyl groups. These metabolic processes can lead to either detoxification or, in some cases, the formation of more toxic reactive intermediates.



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Simplified metabolic pathway of **terbutryn** in mammals.

Potential for Apoptosis Induction

Recent studies in non-mammalian models, such as zebrafish, have indicated that **terbutryn** exposure can lead to apoptosis (programmed cell death).[3] While direct evidence in mammalian systems is limited, this suggests a potential mechanism for **terbutryn**-induced toxicity. Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic process. Further research is needed to elucidate the specific signaling pathways involved in **terbutryn**-induced apoptosis in mammalian cells.

Conclusion

Terbutryn exhibits a range of toxic effects in mammals following acute and chronic exposure. While the acute toxicity is relatively low, chronic exposure has been linked to organ damage,



reproductive and developmental issues, and potential carcinogenicity. The central nervous system appears to be a target for acute high-dose toxicity. The metabolism of **terbutryn** is a key factor in its toxicokinetics, and emerging evidence suggests that induction of apoptosis may be a relevant mechanism of toxicity. A thorough understanding of these toxicological endpoints and the underlying mechanisms is essential for the accurate assessment of risks associated with **terbutryn** exposure and for the establishment of protective regulatory measures. Further research into the specific signaling pathways affected by **terbutryn** in mammalian systems is warranted to refine our understanding of its toxic potential.

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